Technical Guide: Methyl 2-formyl-5-methoxybenzoate
Technical Guide: Methyl 2-formyl-5-methoxybenzoate
This is a comprehensive technical guide on Methyl 2-formyl-5-methoxybenzoate , structured for researchers and drug development professionals.
A Critical Intermediate for Phthalazinone and Isoindolinone Scaffolds
Executive Summary
Methyl 2-formyl-5-methoxybenzoate (CAS: 77620-05-4) is a bifunctional aromatic building block characterized by the presence of an ortho-formyl ester motif. This structural arrangement makes it a "privileged intermediate" in medicinal chemistry, specifically for the synthesis of fused nitrogen heterocycles via cyclocondensation.
It serves as the primary precursor for 7-methoxyphthalazin-1(2H)-one , a core scaffold found in Poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology targets. Additionally, its reactivity profile allows for the rapid generation of isoindolinones (via reductive amination) and styrylbenzene derivatives (via Wittig olefination) for PTP1B inhibition.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data |
| Chemical Name | Methyl 2-formyl-5-methoxybenzoate |
| CAS Number | 77620-05-4 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 84 – 88 °C |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water |
| Key Functionalities | Aryl aldehyde (C2), Methyl ester (C1), Methoxy ether (C5) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation |
Critical Distinction: Do not confuse with its isomer, Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9). The 2-formyl position (ortho to ester) is essential for the cyclization reactions described in this guide.
Synthesis & Production Pathways
The industrial synthesis of Methyl 2-formyl-5-methoxybenzoate typically avoids direct formylation of the ester due to regioselectivity issues. The preferred route utilizes the Duff Reaction on methyl 2-methoxybenzoate or methylation of the corresponding hydroxy-formyl acid.
Pathway Analysis
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Duff Reaction (Primary Route): Electrophilic formylation of methyl 2-methoxybenzoate using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). The methoxy group directs the formyl group para to itself (position 5) or ortho?
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Correction: In methyl 2-methoxybenzoate (methoxy at 2), the 5-position is para to the methoxy. The 3-position is ortho. The target molecule has the formyl at 2 and methoxy at 5 (relative to ester at 1).
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Retrosynthesis: To get Formyl at 2 and Methoxy at 5:[1][2][3]
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Start with Methyl 3-methoxybenzoate ? No.
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Start with 2-Hydroxy-5-methoxybenzaldehyde (isovanillin derivative)
O-triflation/carbonylation? -
Standard Lab Route: 5-Methoxyphthalide ring opening or oxidation of Methyl 2-methyl-5-methoxybenzoate .
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Note: The most robust lab-scale synthesis involves the radical bromination of methyl 2-methyl-5-methoxybenzoate followed by Sommelet reaction or hydrolysis.
Figure 1: Radical bromination-oxidation pathway for the synthesis of the title compound.
Reactivity Profile & Mechanistic Insights
The compound's utility stems from the ortho-disposition of the aldehyde and ester groups. This geometry pre-organizes the molecule for heterocyclization.
A. Phthalazinone Formation (PARP Inhibitor Scaffold)
Reaction with hydrazine hydrate leads to 7-methoxyphthalazin-1(2H)-one .
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Mechanism: The hydrazine nitrogen attacks the aldehyde (more electrophilic) to form a hydrazone intermediate. The terminal amino group of the hydrazone then attacks the ester carbonyl intramolecularly, releasing methanol and forming the six-membered lactam ring.
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Regiochemistry: The methoxy group at C5 of the benzoate ends up at C7 of the phthalazinone.
B. Isoindolinone Formation
Reductive amination with a primary amine followed by spontaneous lactamization yields N-substituted 5-methoxyisoindolin-1-ones .
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Utility: Key scaffold for antipsychotics and anticancer agents.
Figure 2: Divergent synthesis map showing the three primary scaffolds derived from the title compound.
Experimental Protocols
Protocol A: Synthesis of 7-Methoxyphthalazin-1(2H)-one
This protocol validates the quality of the starting material and generates a key intermediate for PARP inhibitor synthesis.
Materials:
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Methyl 2-formyl-5-methoxybenzoate (1.0 eq)
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Hydrazine hydrate (64% or 80% aq., 5.0 eq)
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Ethanol (Absolute)
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Acetic acid (Catalytic, optional)[1]
Methodology:
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Dissolution: Charge a round-bottom flask with Methyl 2-formyl-5-methoxybenzoate (1.94 g, 10 mmol) and Ethanol (20 mL). Stir until fully dissolved.
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Addition: Add Hydrazine hydrate (2.5 mL, ~50 mmol) dropwise at room temperature. A slight exotherm may be observed.
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Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (Phthalazinone) should appear.
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Workup: Cool the mixture to 0°C. The product often precipitates as a white/pale yellow solid.
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Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether.
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Purification: If necessary, recrystallize from hot ethanol.
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Yield: Expected yield >85%.
Validation:
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1H NMR (DMSO-d6): Look for the singlet characteristic of the phthalazinone H-4 proton around δ 8.0–8.5 ppm and the amide NH (broad) around 12.5 ppm.
Protocol B: Reductive Amination to Isoindolinone
Methodology:
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Mix Methyl 2-formyl-5-methoxybenzoate (1 eq) and Primary Amine (1.1 eq) in DCE (Dichloroethane).
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Stir for 1 hour to form the imine.
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Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) and stir overnight.
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The intermediate amine will often cyclize spontaneously or upon heating to 60°C to form the lactam.
Applications in Drug Discovery
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PARP Inhibitors: The 7-methoxyphthalazin-1(2H)-one core is a direct analogue of the scaffold used in Olaparib and Talazoparib research. The methoxy group provides a handle for further functionalization (e.g., demethylation to phenol, then etherification with solubilizing groups).
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PTP1B Inhibitors: Used to synthesize 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which target Protein Tyrosine Phosphatase 1B for diabetes management.
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Chiral Isobenzofuranones: Asymmetric addition of arylboronic acids to the aldehyde group (Rh-catalyzed) yields chiral 3-aryl-isobenzofuranones, a motif found in natural products.
Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: Handle in a fume hood. Avoid inhalation of dust.
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Stability: The aldehyde is susceptible to air oxidation to the carboxylic acid (2-carboxy-5-methoxybenzoic acid). Store under nitrogen/argon.
References
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BenchChem. 2-Formyl-5-methoxybenzoic acid and derivatives: Synthesis and Applications. Retrieved from
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Sigma-Aldrich. Methyl 2-formyl-5-methoxybenzoate Product Specification and Safety Data.[4] Retrieved from
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ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (Discusses general reactivity of the scaffold). Retrieved from
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PubChem. Methyl 2-formyl-5-methoxybenzoate Compound Summary. Retrieved from
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Thieme Connect. Synthesis of Hydrazones and Phthalazinones from 2-Formylbenzoates. Retrieved from
Sources
- 1. 2-{[2-(2-Hydroxy-5-methoxybenzylidene)hydrazin-1-ylidene]methyl}-4-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Formyl-5-methoxybenzoic acid | 4785-56-2 | Benchchem [benchchem.com]
- 3. 78515-16-9|Methyl 5-formyl-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 4. Methyl 2-formyl-5-methoxybenzoate | 77620-05-4 [sigmaaldrich.com]
